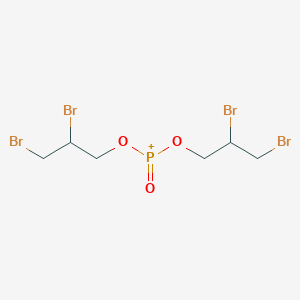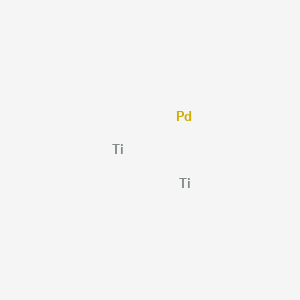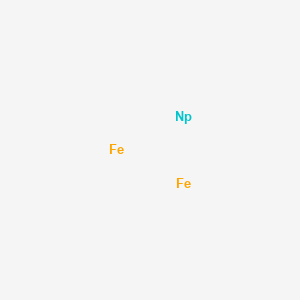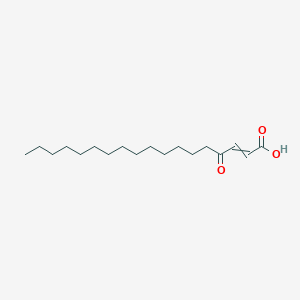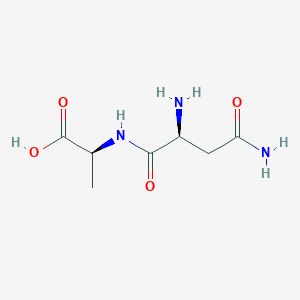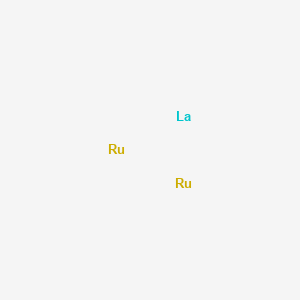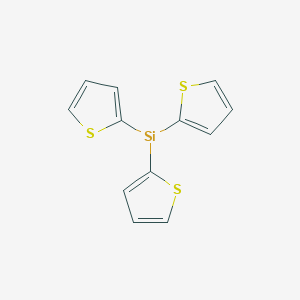
Trithienylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tri(thiophen-2-yl)silane is a compound that features a silicon atom bonded to three thiophen-2-yl groups. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of silicon in the compound introduces unique properties that make it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Tri(thiophen-2-yl)silane typically involves the reaction of thiophene derivatives with silicon-based reagents. One common method is the hydrosilylation of thiophene with trichlorosilane, followed by reduction to yield the desired product. The reaction conditions often require the presence of a catalyst, such as platinum or palladium, and are conducted under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of Tri(thiophen-2-yl)silane may involve large-scale hydrosilylation processes using specialized reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as distillation or chromatography are employed to obtain high-purity Tri(thiophen-2-yl)silane.
化学反应分析
Types of Reactions: Tri(thiophen-2-yl)silane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The silicon-thiophene bonds can be reduced under specific conditions to yield simpler silane derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives.
科学研究应用
Tri(thiophen-2-yl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Tri(thiophen-2-yl)silane is utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
作用机制
The mechanism of action of Tri(thiophen-2-yl)silane involves its interaction with various molecular targets. The silicon atom can form stable bonds with other elements, while the thiophene rings provide aromatic stability and electronic properties. These interactions can influence the compound’s reactivity and its ability to participate in various chemical processes. The pathways involved often include the formation of intermediate complexes and the stabilization of transition states during reactions.
相似化合物的比较
Trimethyl(thiophen-2-yl)silane: Similar structure but with methyl groups instead of thiophene rings.
Tri(phenyl)silane: Contains phenyl groups instead of thiophene rings.
Tri(thiophen-3-yl)silane: Similar but with thiophene rings attached at the 3-position.
Uniqueness: Tri(thiophen-2-yl)silane is unique due to the specific positioning of the thiophene rings at the 2-position, which can influence its electronic properties and reactivity. This positioning allows for distinct interactions in chemical reactions and applications, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C12H9S3Si |
|---|---|
分子量 |
277.5 g/mol |
InChI |
InChI=1S/C12H9S3Si/c1-4-10(13-7-1)16(11-5-2-8-14-11)12-6-3-9-15-12/h1-9H |
InChI 键 |
BFPUGIZBAQPLLH-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=C1)[Si](C2=CC=CS2)C3=CC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


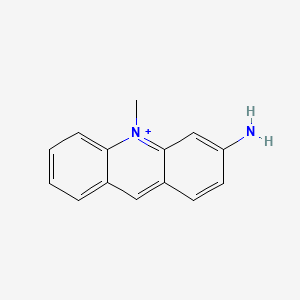
![(Methylamino)[(propan-2-ylideneamino)oxy]methanone](/img/structure/B14716633.png)
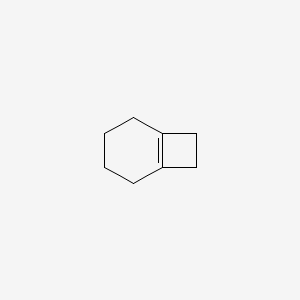
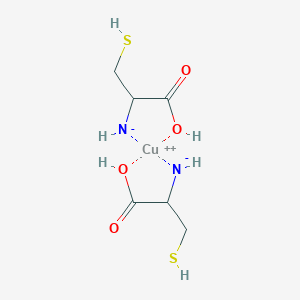
![5-Bromo-6-[2-bromo-1-(propan-2-yloxy)propyl]-1,3-benzodioxole](/img/structure/B14716678.png)

